Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Procure Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate for its unique 3-oxo position, which gives it reduced nucleophilic reactivity and a higher LogP (~3.27) compared to Boc or 5-oxo/7-oxo analogs. This Cbz-protected building block is ideal for peptidomimetics and CNS drug candidates where TFA-stable N-protection is required for convergent synthesis. Avoid generic substitution, as the 3-oxo position is critical for reactivity and final biological activity.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
Cat. No. B13342947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1CC2CC1C(=O)N2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H15NO3/c16-13-11-6-7-12(8-11)15(13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
InChIKeyVFDURPPWTXXXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Technical Overview and Baseline for Comparative Evaluation


Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic lactam featuring a rigid 2-azabicyclo[2.2.1]heptane core with a 3-oxo substitution and a benzyl carbamate (Cbz) protecting group [1]. The compound is characterized by its molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol [1]. Its structural rigidity and the presence of a stable, yet cleavable, benzyl carbamate protecting group make it a valuable scaffold in medicinal chemistry, particularly for the synthesis of constrained amino acid mimetics and peptidomimetics [2].

Why Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Cannot Be Readily Substituted by Generic Azabicycloheptane Analogs


The 2-azabicyclo[2.2.1]heptane scaffold is common, but the specific combination of the 3-oxo lactam and the benzyl carbamate protecting group in Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate imparts distinct physicochemical and reactivity profiles that are not shared by its close analogs. For instance, the position of the oxo group (3-oxo vs. 5-oxo or 7-oxo) critically influences the compound's conformational preferences and its behavior in nucleophilic substitution and ring-opening reactions [1]. Similarly, substituting the benzyl carbamate with a tert-butyl carbamate (Boc) group alters both the compound's stability and the conditions required for deprotection, which can be incompatible with specific synthetic routes [2]. These factors mean that generic substitution can lead to failed syntheses or altered biological activity.

Quantitative Differentiation: Evidence-Based Selection Guide for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate


Enhanced Stability of Benzyl Carbamate Protecting Group Under Acidic Conditions Compared to tert-Butyl Carbamate (Boc)

Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate features a benzyl carbamate (Cbz) protecting group, which exhibits significantly greater stability under acidic conditions compared to the widely used tert-butyl carbamate (Boc) group found in analogs like tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. While the Boc group is typically cleaved within minutes to hours by 20-50% trifluoroacetic acid (TFA) in dichloromethane at room temperature, the Cbz group remains stable under these conditions, requiring stronger acids or hydrogenolysis for cleavage [1].

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Higher LogP and Lipophilicity of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Compared to Boc and Free Amine Analogs

The benzyl carbamate group in Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate contributes to a higher calculated partition coefficient (LogP) compared to its tert-butyl carbamate (Boc) and free amine analogs, indicating increased lipophilicity. The LogP of the target compound is estimated to be 3.27, whereas the Boc-protected analog (tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) has an estimated LogP of approximately 1.5-2.0 [1][2].

Medicinal Chemistry ADME Properties Lipophilicity

Regioselective Reactivity at the 3-Oxo Position Distinct from 5-Oxo and 7-Oxo Analogs

The position of the oxo group on the 2-azabicyclo[2.2.1]heptane scaffold dictates the compound's reactivity and conformational properties. In Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, the 3-oxo group is part of a γ-lactam ring, which is less strained and less electrophilic than the β-lactam carbonyl in the 5-oxo analog or the more sterically hindered 7-oxo carbonyl. This results in distinct reactivity patterns in nucleophilic addition and ring-opening reactions [1]. For example, the 3-oxo lactam is more resistant to ring-opening by nucleophiles compared to the 5-oxo analog, which can be advantageous in certain multistep syntheses where chemoselectivity is required.

Synthetic Methodology Reaction Selectivity Medicinal Chemistry

Recommended Application Scenarios for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Based on Quantitative Evidence


Synthesis of Conformationally Constrained Peptidomimetics Requiring Acid-Stable Amine Protection

Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is ideal for constructing peptidomimetics where the rigid bicyclic core mimics a β-turn or other secondary structure [1]. The Cbz group's stability to TFA (as quantified in Evidence Item 1) allows for the selective deprotection of acid-labile side-chain protecting groups (e.g., Boc, Trt) while retaining the N-protection, enabling convergent synthetic strategies [2].

Development of CNS-Penetrant Drug Candidates as a Lipophilic Scaffold

The elevated LogP of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (LogP ≈ 3.27) compared to its Boc analog (LogP ≈ 1.5-2.0) makes it a superior starting material for designing drug candidates with improved passive membrane permeability and blood-brain barrier penetration [1]. This property is particularly valuable in early-stage medicinal chemistry for CNS targets, where achieving sufficient brain exposure is a common hurdle [2].

Multistep Organic Synthesis Requiring Chemoselective Transformations

The 3-oxo lactam moiety in this compound exhibits reduced reactivity towards nucleophiles compared to 5-oxo or 7-oxo analogs, as inferred from class-level reactivity patterns [1]. This allows the compound to be carried through synthetic sequences involving nucleophilic reagents (e.g., organometallics) that would otherwise cause unwanted ring-opening, thereby reducing the need for additional protection/deprotection steps [1].

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